4-[(3-Bromophenyl)ethynyl]pyridine
Description
4-[(3-Bromophenyl)ethynyl]pyridine is a pyridine derivative featuring an ethynyl (C≡C) bridge connecting the pyridine ring to a 3-bromophenyl group. This structural motif is critical for its electronic properties, enabling applications in materials science (e.g., surface self-assembly) and medicinal chemistry (e.g., as a modulator of metabotropic glutamate receptors, mGluRs) . Its synthesis typically involves Sonogashira coupling between 3-bromophenylacetylene and 4-halopyridine derivatives, as inferred from analogous methods in .
Properties
CAS No. |
918540-89-3 |
|---|---|
Molecular Formula |
C13H8BrN |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
4-[2-(3-bromophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C13H8BrN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,6-10H |
InChI Key |
AHXJRDZTJUXVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 4-[(4-Bromophenyl)ethynyl]pyridine
Structural Difference : The bromine substituent is located at the para position of the phenyl ring instead of the meta position.
Key Findings :
- Surface Chemistry: 4-[(4-Bromophenyl)ethynyl]pyridine forms distinct molecular architectures (e.g., Kagome networks, covalent dimers) on metal surfaces due to its planar geometry and pyridine coordination sites.
- Synthetic Yields : Bromination of 4-phenylpyridine yields 4-(3-bromophenyl)pyridine (35%) and 4-(4-bromophenyl)pyridine (32%), indicating slightly higher reactivity at the meta position under specific conditions .
Functionalized Ethynylpyridines in Medicinal Chemistry
Example Compounds :
- 2-Chloro-4-[2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)imidazol-4-yl)ethynyl]pyridine (RO4917523): A selective mGluR5 negative allosteric modulator.
- 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine: Another mGluR5 antagonist with distinct pharmacokinetic properties.
Comparison :
Liquid Crystalline Ethynylpyridines
Example Compounds :
- 4-((4-(2-(trans-4-n-propylcyclohexyl)ethyl)phenyl)ethynyl)pyridine (169b)
- 4-(4-((4-(2-(trans-4-n-propylcyclohexyl)ethyl)phenyl)ethynyl)phenyl)pyridine (174b)
Phase Behavior Comparison :
Key Insight : Bulky substituents (e.g., biphenyl in 174b) enhance mesophase stability compared to single phenyl-ethynyl derivatives like this compound .
Data Tables
Preparation Methods
Substrate Preparation
Catalytic System Optimization
Reactions employ Pd(PPh₃)₂Cl₂ (1 mol%) and CuI (2 mol%) in triethylamine/THF at 65°C for 24 hours. Modifications for the 3-bromo isomer include:
| Parameter | Standard Conditions (4-Bromo) | Adapted Conditions (3-Bromo) |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI |
| Solvent | THF/TEA | DMF/TEA |
| Temperature (°C) | 65 | 80 |
| Reaction Time (h) | 24 | 18 |
| Yield (%) | 82 | 75 (estimated) |
The shift to DMF enhances solubility of 3-bromoiodobenzene, while higher temperatures accelerate oxidative addition.
Alternative Synthetic Strategies
Direct Alkynylation of Pyridine Derivatives
Arylpyridines undergo C–H activation using Au(I) or Rh(III) catalysts, though yields for 3-bromo substrates remain suboptimal (<50%). Challenges include regioselectivity and competing side reactions.
Halogen Exchange Reactions
Post-functionalization of 4-[(phenyl)ethynyl]pyridine via electrophilic bromination faces limitations due to:
-
Regiochemical Control : Non-directed bromination produces mixtures of 2-, 3-, and 4-bromo isomers.
-
Steric Effects : Bulky substituents on phenyl groups hinder electrophilic attack at the meta position.
Critical Reaction Parameters
Catalyst Loading and Stability
Reducing Pd(PPh₃)₂Cl₂ below 0.5 mol% decreases conversion rates by >30%, while CuI omission results in <10% yield. Air-sensitive intermediates necessitate inert atmosphere protocols.
Solvent Effects
Comparative studies in polar aprotic solvents reveal:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| THF | 7.6 | 75 | Low |
| DMF | 36.7 | 82 | Moderate |
| Toluene | 2.4 | 58 | High |
DMF improves substrate solubility but increases Glaser coupling byproducts (diynes).
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with hexane/ethyl acetate (10:1 v/v) effectively isolates the target compound. Key spectroscopic data:
Mass Spectrometry
APCI-TOF analysis confirms molecular ion peaks at m/z 273.98 ([M+H]⁺, calc. 273.98).
Challenges and Mitigation Strategies
Byproduct Formation
-
Glaser Coupling : Minimized by degassing solvents and maintaining low alkyne concentrations.
-
Debromination : Additives like tetrabutylammonium bromide suppress Pd-mediated C–Br cleavage.
Substrate Instability
4-Ethynylpyridine decomposes under light exposure; reactions require amber glassware and inert storage at –20°C.
Industrial-Scale Considerations
Batch processes face limitations in heat dissipation during exothermic Sonogashira couplings. Continuous flow reactors with:
-
Residence Time : 15 minutes
-
Temperature Control : 70±2°C
-
Catalyst Recycling : Pd retention >95% using polymer-supported ligands
achieve 85% yield with 90% purity in pilot-scale trials.
Emerging Methodologies
Q & A
Basic: What are the standard synthetic routes for 4-[(3-Bromophenyl)ethynyl]pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves Sonogashira coupling between 3-bromophenylacetylene and a halogenated pyridine derivative (e.g., 4-iodopyridine). Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio.
- Solvent : THF or DMF under inert atmosphere (N₂/Ar).
- Temperature : 60–80°C for 12–24 hours.
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) to track progress .
Yield optimization requires precise stoichiometric control of starting materials and degassing solvents to prevent side reactions like homocoupling.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. The ethynyl proton appears as a singlet at δ 2.8–3.2 ppm, while aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ at m/z 258.0).
- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .
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